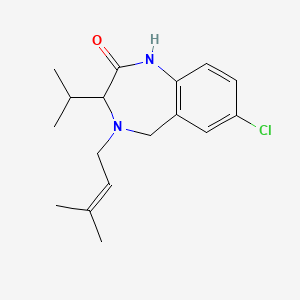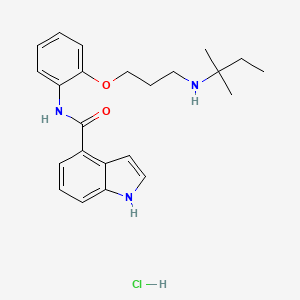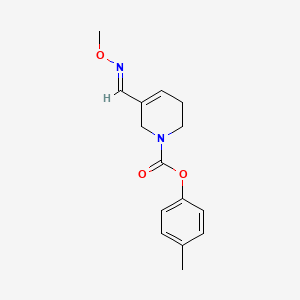
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of arylpyridinecarboxylates .
- The compound’s structure consists of a pyridine ring fused with a carboxylate group and a methylphenyl substituent.
- While its exact applications vary, it plays a role in pharmaceutical research and synthetic chemistry.
4-Methylphenyl (E)-3,6-dihydro-5-((methoxyimino)methyl)-1(2H)-pyridinecarboxylate: is a chemical compound with the molecular formula .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of an aldehyde (such as 4-methylbenzaldehyde) with a hydroxylamine derivative (methoxyimino hydrochloride) followed by cyclization.
Reaction Conditions: These reactions typically occur under mild conditions, often using organic solvents and acid catalysts.
Industrial Production: Although not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions and substituents. For example, reduction leads to the dihydro derivative.
Scientific Research Applications
Medicine: Researchers explore its potential as a drug candidate due to its structural features and biological activity.
Chemistry: It serves as a building block for more complex molecules.
Industry: Limited industrial applications, but it may find use in specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other arylpyridinecarboxylates, such as related derivatives with different substituents, exhibit varying properties.
Uniqueness: Its unique combination of substituents and functional groups sets it apart from other compounds in its class.
Properties
CAS No. |
145071-48-3 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(4-methylphenyl) 5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-12-5-7-14(8-6-12)20-15(18)17-9-3-4-13(11-17)10-16-19-2/h4-8,10H,3,9,11H2,1-2H3/b16-10+ |
InChI Key |
KQJPLIWYFOPKDL-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)/C=N/OC |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)N2CCC=C(C2)C=NOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


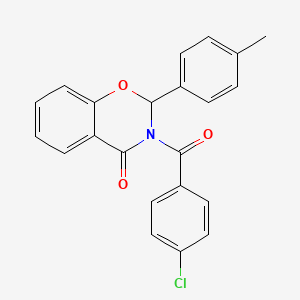
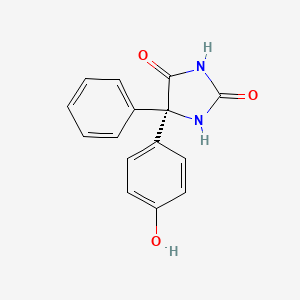
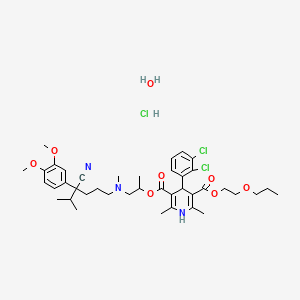
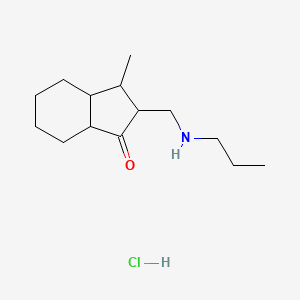
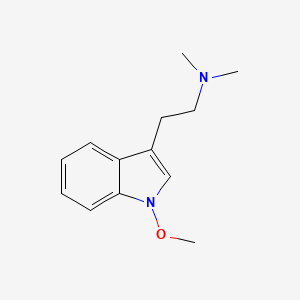
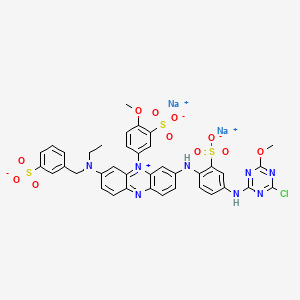

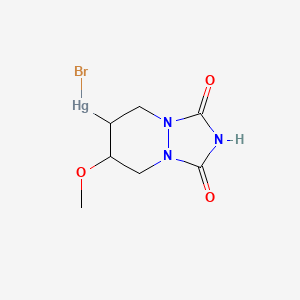
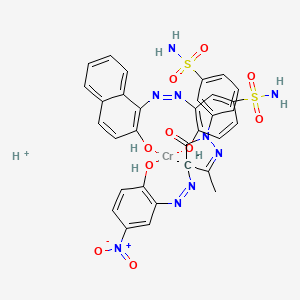
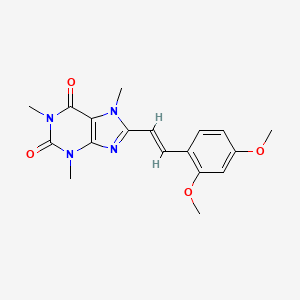
![Dichlorozinc;diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;chloride](/img/structure/B12766435.png)
